molecular formula C6H4F2O B1222669 2,3-Difluorophenol CAS No. 6418-38-8

2,3-Difluorophenol

Cat. No. B1222669
CAS RN: 6418-38-8
M. Wt: 130.09 g/mol
InChI Key: RPEPGIOVXBBUMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-difluorophenol often involves the use of fluorination reagents. For instance, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been utilized for the deoxyfluorination of carboxylic acids to afford various acyl fluorides, showcasing the utility of fluorinated reagents in synthesizing complex fluorinated molecules (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of fluorophenols, such as 2,6-difluorophenol, has been studied via methods like electron diffraction, revealing potential formation of weak intramolecular hydrogen bonds, indicative of similar structural considerations for 2,3-difluorophenol (Vajda & Hargittai, 1993).

Chemical Reactions and Properties

The chemical reactivity of difluorophenols includes participation in nucleophilic substitution reactions and potential for forming various derivatives. For example, difluorocarbene-triggered cyclization has been used to synthesize (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, demonstrating the versatility of difluorophenols in chemical transformations (Liang et al., 2020).

Physical Properties Analysis

The physical properties of 2,3-difluorophenol, like other fluorinated compounds, are influenced by the presence of fluorine atoms. These atoms significantly affect the compound's polarity, boiling point, and solubility. While specific data for 2,3-difluorophenol is not provided, studies on similar compounds, such as 3,5-difluorophenol, highlight the impact of fluorination on physical properties, such as crystal structure and intermolecular interactions (Shibakami & Sekiya, 1994).

Scientific Research Applications

Quantum Chemical Calculations

Quantum chemical calculations have been performed on 2,4-difluorophenol (2,4-DFP), a compound related to 2,3-difluorophenol, to understand its molecular structure and vibrational wavenumbers. These calculations, using ab initio HF and density functional theory (DFT/B3LYP) methods, provide insights into the geometrical parameters and spectral interpretation of such compounds, which are crucial for understanding their chemical behavior and potential applications (Subramanian, Anbarasan, & Manimegalai, 2009).

X-ray Crystallography

X-ray crystallographic studies of 3,5-difluorophenol, a compound structurally similar to 2,3-difluorophenol, reveal unique crystal structures with amphiphilic layer-like arrangements. This finding highlights the potential of difluorophenols in materials science, particularly in the design of structures with specific physical properties (Shibakami & Sekiya, 1994).

Synthesis Applications

2,3-Difluorophenol serves as a starting material in the synthesis of complex organic compounds, such as 2,3-difluoro-4-hydroxybenzene boronic acid. This demonstrates the compound's role in organic synthesis, particularly in the construction of boronic acids which are pivotal in cross-coupling reactions and pharmaceutical synthesis (Geng, 2010).

Functionalization and Diversity-Oriented Synthesis

Difluorophenols, including 2,3-difluorophenol, have been used in the regioexhaustive functionalization to create a variety of hydroxybenzoic acids. This highlights their utility in diversity-oriented synthesis, an approach that aims to produce a wide variety of compounds from a single starting material, thus benefiting drug discovery and material science (Marzi, Gorecka, & Schlosser, 2004).

Microwave Rotational Spectrum Analysis

The microwave rotational spectrum of 2,3-difluorophenol has been recorded, providing detailed information about its rotational and centrifugal distortion parameters. Such spectroscopic studies are important in understanding the molecular geometry and electronic structure of compounds, which is vital for their application in various fields of chemistry and material science (Nair et al., 2019).

Safety And Hazards

2,3-Difluorophenol is flammable and toxic in contact with skin. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Relevant Papers One relevant paper discusses the microwave rotational spectrum of 2,3-Difluorophenol . Another paper mentions its use in the synthesis of a material sensitive to toxic organophosphate .

properties

IUPAC Name

2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEPGIOVXBBUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214381
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorophenol

CAS RN

6418-38-8
Record name Phenol, 2,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluorophenol
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Synthesis routes and methods I

Procedure details

The boronic acid in an amount of 9.0 g was dissolved in 60 ml of an ether, and the solution thus formed was added dropwise with 60 ml of a 10% aqueous hydrogen peroxide while being refluxed under a heated condition. After the dropping of the aqueous hydrogen peroxide was finished, the reflux under a heated condition was further continued for 2 hours. Then, the ether layer was separated with a separating funnel, washed with water, dried, and then subjected to distillation under a reduced pressure to separate the solvent to obtain 7.1 g of 2,3-difluorophenol.
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60 mL
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Synthesis routes and methods II

Procedure details

Into a 500 mL round-bottom flask, was placed a solution of (2,3-difluorophenyl)-boronic acid (30 g, 189.98 mmol, 1.00 equiv) in dichloromethane (250 mL). H2O2 (30 mL) was added dropwise with stirring. The resulting solution was stirred for 2 h at 25° C. The resulting mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under vacuum to give 23 g (93%) of 2,3-difluorophenol as brown oil.
Quantity
30 g
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30 mL
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250 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

Hydrogen peroxide (10%, 340 cm3, 1 mol) was added dropwise to a stirred solution of compound from Example 36 (47 g, 0.3 mol) in diethyl ether (350 cm3) heated under reflux. The stirred mixture was heated under reflux for a further 2.5 h then cooled. The ethereal layer was separated and the aqueous layer extracted with diethyl ether (2×200 cm3). The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3) and the separated aqueous layers acidified with 36% hydrochloric acid. The product was extracted into diethyl ether (3×100 cm3), and the combined ethereal extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to give an off white solid.
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340 mL
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47 g
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Difluorophenol
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2,3-Difluorophenol
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2,3-Difluorophenol
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2,3-Difluorophenol
Reactant of Route 5
2,3-Difluorophenol
Reactant of Route 6
2,3-Difluorophenol

Citations

For This Compound
151
Citations
KPR Nair, S Herbers, DA Dewald, D Wachsmuth… - Journal of Molecular …, 2019 - Elsevier
The microwave rotational spectrum of the aromatic 2,3-difluorophenol (2,3-DFP) has been recorded and analyzed in the frequency range of 5–25 GHz using a pulsed-jet Fourier …
Number of citations: 2 www.sciencedirect.com
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com
W He, Z Liu, X Du, Y Jiang, D Xiao - Talanta, 2008 - Elsevier
A new material—poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane}(PMDFPS) sensitive to toxic organophosphate vapor was synthesized with 2,3-difluorophenol, allyl …
Number of citations: 47 www.sciencedirect.com
F Li, Z An, X Chen, P Chen - Liquid Crystals, 2015 - Taylor & Francis
A series of 2,3-difluoro tolane allyloxy-based liquid crystals (LCs), which are composed of the tolane unit, lateral fluoro substituents, alkoxy and allyloxy terminal groups, were …
Number of citations: 11 www.tandfonline.com
AF Duque, SA Hasan, VS Bessa, MF Carvalho… - Applied microbiology …, 2012 - Springer
A pure bacterial culture able to utilize 2-fluorophenol (2-FP) as sole carbon and energy source was isolated by selective enrichment from sediments collected from a contaminated site …
Number of citations: 42 link.springer.com
R Chen, Z An, F Li, X Chen, P Chen - Liquid Crystals, 2016 - Taylor & Francis
Four series of tolane liquid crystals containing 2,3-difluorophenylene and terminated by a tetrahydropyran (THP) moiety have been synthesised via multistep reactions based on 4-…
Number of citations: 17 www.tandfonline.com
M Grabka, P Kula, M Szala, K Jasek, M Czerwiński - Polymers, 2022 - mdpi.com
In this work, the synthesis of a new polysiloxane, poly {dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane} (dubbed PMFOS), is presented. This polymer …
Number of citations: 9 www.mdpi.com
K Pravitski, Y Dzegets - Zhurnal Obshchej Khimii, 1996 - osti.gov
Stoichiometry of oxidation of 2- and 3-fluorophenol, as well as 2,3- and 2,6-difluorophenol by cerium (4) perchlorate in HClO{sub 4} aqueous solutions has been determined. Processes …
Number of citations: 1 www.osti.gov
VS Bondar, MG Boersma, EL Golovlev, J Vervoort… - Biodegradation, 1998 - Springer
Of all NMR observable isotopes 19F is the one perhaps most convenient for studies on biodegradation of environmental pollutants. The reasons underlying this potential of 19F NMR …
Number of citations: 59 link.springer.com
RD Chambers, AF Gilbert, RL Powell - Journal of Fluorine Chemistry, 2000 - Elsevier
The cycloaddition reaction of trifluoroethene with furan and a number of derivatives to give the unreported 1,1,2-trifluoro-7-oxa-bicyclo[2.2.1]hept-4-ene, and derivatives has been …
Number of citations: 11 www.sciencedirect.com

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